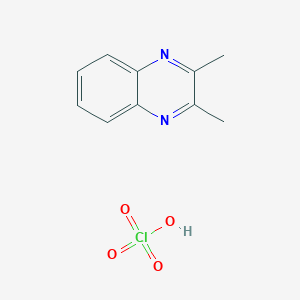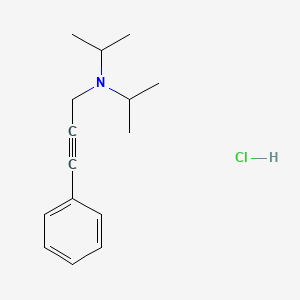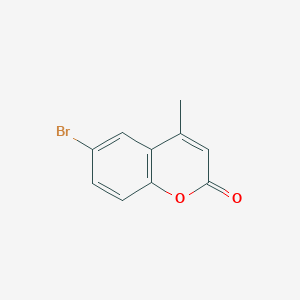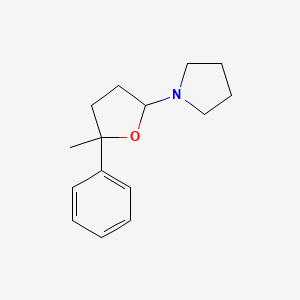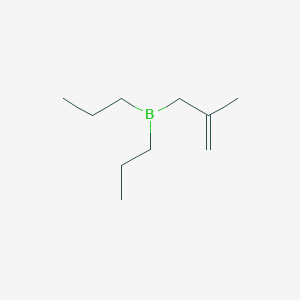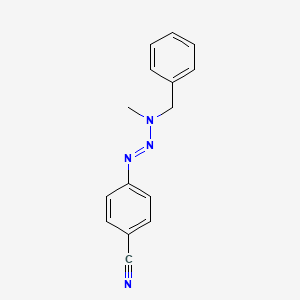
3-(Ethylamino)-2-methyl-7-((o-tolyl)amino)phenoxazin-5-ium formate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Ethylamino)-2-methyl-7-((o-tolyl)amino)phenoxazin-5-ium formate is a complex organic compound known for its unique chemical structure and properties It is a derivative of phenoxazine, a heterocyclic compound, and is characterized by the presence of ethylamino, methyl, and o-tolyl groups attached to the phenoxazine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylamino)-2-methyl-7-((o-tolyl)amino)phenoxazin-5-ium formate typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Phenoxazine Core: This step involves the cyclization of appropriate precursors to form the phenoxazine ring.
Introduction of Substituents: The ethylamino, methyl, and o-tolyl groups are introduced through various substitution reactions.
Formation of the Formate Salt: The final step involves the reaction of the substituted phenoxazine with formic acid to form the formate salt.
Industrial Production Methods
In an industrial setting, the production of this compound is typically carried out in large-scale reactors under controlled conditions. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.
Purification Steps: The crude product is purified using techniques such as crystallization, filtration, and chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Ethylamino)-2-methyl-7-((o-tolyl)amino)phenoxazin-5-ium formate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functionalities.
Substitution: The ethylamino, methyl, and o-tolyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
3-(Ethylamino)-2-methyl-7-((o-tolyl)amino)phenoxazin-5-ium formate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(Ethylamino)-2-methyl-7-((o-tolyl)amino)phenoxazin-5-ium formate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other biomolecules, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Diethylamino)-7-((o-tolyl)amino)phenoxazin-5-ium formate
- 3-(Diethylamino)-7-((2-methylphenyl)amino)phenoxazin-5-ium formate
- 3-(Diethylamino)-7-((o-tolyl)amino)phenoxazin-5-ium tetrachlorozincate
Uniqueness
Compared to similar compounds, 3-(Ethylamino)-2-methyl-7-((o-tolyl)amino)phenoxazin-5-ium formate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
71566-77-3 |
|---|---|
Formule moléculaire |
C23H23N3O3 |
Poids moléculaire |
389.4 g/mol |
Nom IUPAC |
ethyl-[2-methyl-7-(2-methylanilino)phenoxazin-3-ylidene]azanium;formate |
InChI |
InChI=1S/C22H21N3O.CH2O2/c1-4-23-19-13-22-20(11-15(19)3)25-18-10-9-16(12-21(18)26-22)24-17-8-6-5-7-14(17)2;2-1-3/h5-13,24H,4H2,1-3H3;1H,(H,2,3) |
Clé InChI |
GCEIRGRTPKYQJO-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+]=C1C=C2C(=NC3=C(O2)C=C(C=C3)NC4=CC=CC=C4C)C=C1C.C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Chloro-1-[(propan-2-yl)oxy]heptane](/img/structure/B14481347.png)
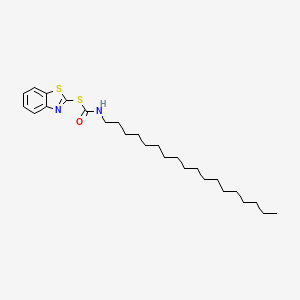
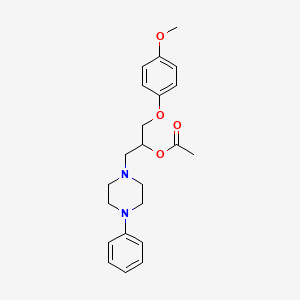
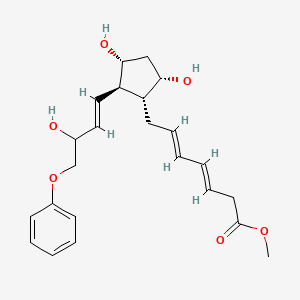
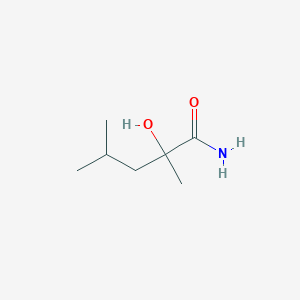
![Ethyl [4-(hydroxymethyl)-2-methyl-1,3-dioxolan-2-yl]acetate](/img/structure/B14481397.png)
![Ethyl 2-cyano-3-[(thiophen-2-yl)amino]prop-2-enoate](/img/structure/B14481399.png)

